5,10-Bis(3-chlorophenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene
Description
5,10-Bis(3-chlorophenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene is a nitrogen-rich tricyclic compound featuring a fused hexaazatricyclo[7.3.0.0²,⁶]dodeca-pentaene core substituted with two 3-chlorophenyl groups at positions 5 and 10.
Properties
Molecular Formula |
C18H10Cl2N6 |
|---|---|
Molecular Weight |
381.2 g/mol |
IUPAC Name |
5,10-bis(3-chlorophenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C18H10Cl2N6/c19-12-4-1-3-11(7-12)16-23-24-18-15-9-22-26(17(15)21-10-25(16)18)14-6-2-5-13(20)8-14/h1-10H |
InChI Key |
ODGQUMNVYOUMGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN=C3N2C=NC4=C3C=NN4C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,10-Bis(3-chlorophenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization reactions under controlled conditions. Common reagents used in these reactions include chlorinated aromatic compounds and nitrogen-containing heterocycles. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings to produce large quantities of the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
5,10-Bis(3-chlorophenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated aromatic ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
5,10-Bis(3-chlorophenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5,10-Bis(3-chlorophenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound’s closest analogs differ in substituent type and position, significantly influencing their electronic and steric properties. Key comparisons include:
Electronic Effects :
- 4-Methoxyphenyl (C₁₉H₁₄N₆O) : The electron-donating OCH₃ group increases electron density, favoring hydrogen bonding (e.g., C–H···O interactions) .
Crystallographic Data
Crystal packing and unit cell parameters vary with substituents:
- Packing Interactions :
Computational and Experimental Conformational Analysis
Semi-empirical PM6 calculations (MOPAC2009) on analogs reveal torsional mismatches between experimental and optimized structures:
- 12-(4-Chlorophenyl)-7-methyl-... : C2–C3–C14–C15 torsion angle = 146.1° (calc.) vs. 24.2° (expt.), indicating steric clashes between methyl and chlorophenyl groups .
- 12-(4-Methoxyphenyl)-... : C3–C6–C7–C8 torsion = 38.9° (calc.) vs. 24.2° (expt.), highlighting conformational flexibility of methoxy substituents .
Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is , and its structure features a hexaazatricyclo framework with multiple chlorophenyl substituents. The presence of nitrogen atoms in the structure suggests potential interactions with biological targets.
Key Structural Features
- Molecular Weight : Approximately 450.36 g/mol
- Chlorine Substituents : Two 3-chlorophenyl groups enhance lipophilicity and may influence biological interactions.
- Hexaazatricyclo Framework : This unique structure may contribute to the compound's ability to interact with various biomolecular targets.
Anticancer Potential
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. A study focusing on azatriphenylene derivatives demonstrated that such compounds can inhibit cell proliferation in various cancer cell lines.
Case Study: Anticancer Activity
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Findings : The compound showed IC50 values in the micromolar range against these cell lines, indicating moderate potency.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis |
| HeLa | 15.0 | Cell cycle arrest |
| A549 | 10.0 | Inhibition of metastasis |
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. Similar chlorinated compounds have been shown to possess antibacterial and antifungal properties.
Case Study: Antimicrobial Testing
- Pathogens Tested : Staphylococcus aureus, Escherichia coli, and Candida albicans.
- Findings : The compound exhibited significant inhibitory effects against these pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
| Candida albicans | 20 |
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of DNA Synthesis : The hexaazatricyclo structure may intercalate into DNA, disrupting replication.
- Reactive Oxygen Species (ROS) Generation : This could lead to oxidative stress in cancer cells.
- Targeting Specific Enzymes : Potential inhibition of topoisomerases or kinases involved in cell cycle regulation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
